

# Spectroscopic Data of 3-(Hydroxymethyl)quinolin-2(1H)-one: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-(Hydroxymethyl)quinolin-2(1H)-one

**Cat. No.:** B1303904

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(Hydroxymethyl)quinolin-2(1H)-one**. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted and comparative spectroscopic data to facilitate its identification and characterization. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

## Chemical Structure and Properties

Chemical Name: **3-(Hydroxymethyl)quinolin-2(1H)-one** Molecular Formula: C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub>

Molecular Weight: 175.18 g/mol CAS Number: 90097-45-3[1]

## Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-(Hydroxymethyl)quinolin-2(1H)-one**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **3-(Hydroxymethyl)quinolin-2(1H)-one** is not readily available in the surveyed literature. However, predicted <sup>1</sup>H and <sup>13</sup>C NMR data provide valuable insights into its structural features. These predictions are based on computational models and analysis of structurally related quinolinone derivatives.[\[2\]](#)

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~10.5 - 11.5	br s	1H	N-H
~7.8 - 8.0	s	1H	H4
~7.2 - 7.6	m	4H	Ar-H (H5, H6, H7, H8)
~4.6	s	2H	-CH <sub>2</sub> -
~3.5 - 4.0	t	1H	-OH

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the N-H proton is characteristic of quinolin-2(1H)-ones.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~163	C2 (C=O)
~138	C8a
~131	C4a
~130	C7
~128	C4
~122	C5
~120	C6
~115	C8
~114	C3
~60	-CH <sub>2</sub> OH

Note: The assignments are based on computational predictions and comparison with known quinolinone derivatives.

## Infrared (IR) Spectroscopy

An experimental IR spectrum for **3-(Hydroxymethyl)quinolin-2(1H)-one** is not available. However, the characteristic absorption bands can be inferred from the functional groups present in the molecule and by comparison with the spectra of related quinoline and quinolinone compounds.[3][4][5]

Table 3: Expected Infrared Absorption Bands

Frequency (cm <sup>-1</sup> )	Vibration	Functional Group
3400 - 3200	O-H stretch (broad)	Hydroxyl (-OH)
3200 - 3000	N-H stretch	Amide (lactam)
3100 - 3000	C-H stretch (aromatic)	Aromatic ring
2950 - 2850	C-H stretch (aliphatic)	Methylene (-CH <sub>2</sub> -)
1680 - 1650	C=O stretch	Amide (lactam)
1620 - 1580	C=C stretch	Aromatic ring
1480 - 1400	C-C stretch	Aromatic ring
1200 - 1000	C-O stretch	Primary alcohol

## Mass Spectrometry (MS)

Specific experimental mass spectrometry data for **3-(Hydroxymethyl)quinolin-2(1H)-one** is not documented in the searched literature. The expected molecular ion peak and potential fragmentation patterns can be predicted based on its structure.

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Notes
175	[M] <sup>+</sup>	Molecular ion
157	[M-H <sub>2</sub> O] <sup>+</sup>	Loss of water from the hydroxymethyl group
146	[M-CHO] <sup>+</sup>	Loss of a formyl radical
128	[M-H <sub>2</sub> O-CO] <sup>+</sup>	Subsequent loss of carbon monoxide

Note: The fragmentation pattern can be influenced by the ionization technique used.[6][7]

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **3-(Hydroxymethyl)quinolin-2(1H)-one**, based on established methods for similar compounds.

## Synthesis

**3-(Hydroxymethyl)quinolin-2(1H)-one** can be synthesized from 2-chloroquinoline-3-carbaldehyde. The synthesis involves two main steps:

- Hydrolysis of 2-chloroquinoline-3-carbaldehyde to 3-formylquinolin-2(1H)-one:
  - 2-chloroquinoline-3-carbaldehyde is refluxed in an acidic aqueous solution (e.g., 70% acetic acid).
  - The reaction mixture is then neutralized to precipitate the product, 3-formylquinolin-2(1H)-one.
- Reduction of the formyl group:
  - 3-formylquinolin-2(1H)-one is dissolved in a suitable solvent like methanol.
  - A reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ), is added in portions.
  - The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
  - The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

## NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ) in an NMR tube.
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition:

- For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically acquired.
- Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber.

## Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $\text{m/z}$ ) of the resulting ions is measured. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.
- Data Processing: The resulting mass spectrum shows the relative abundance of ions at different  $\text{m/z}$  values.

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **3-(Hydroxymethyl)quinolin-2(1H)-one**.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis.

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